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Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073

An In-depth Technical Guide to the Natural Occurrence of 2-Isopropyl-4,5-dimethylthiazole

Abstract

2-Isopropyl-4,5-dimethylthiazole (CAS 53498-30-9) is a significant sulfur-containing
heterocyclic compound that contributes to the desirable aroma profiles of numerous cooked
and processed foods.[1][2] Its formation is intrinsically linked to thermal processing, primarily
through the Maillard reaction. This guide provides a comprehensive technical overview of its
natural occurrence, formation pathways, organoleptic properties, and the analytical
methodologies required for its isolation and characterization from complex natural matrices.
This document is intended for researchers, flavor chemists, and professionals in the food and
drug development industries who require a deep understanding of this potent aroma
compound.

Introduction: The Significance of Thiazoles in Flavor
Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and
nitrogen atoms in the ring.[3] They are renowned for their potent and diverse aroma
characteristics, often described as nutty, roasted, meaty, green, or tropical, even at trace
concentrations.[4][5] Their prevalence in cooked foods, such as roasted meats, coffee, and
cocoa, makes them critical components of modern flavor chemistry.[1][5]
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2-Isopropyl-4,5-dimethylthiazole is a specific alkyl-substituted thiazole that imparts
characteristic roasted and nutty notes. Its presence signifies the occurrence of complex
chemical transformations during food processing, offering a window into the chemistry of flavor
development.

Property Value

IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole
Molecular Formula CsH13NS

Molecular Weight 155.26 g/mol [2][6]

CAS Number 53498-30-9[2][6]

Appearance Pale yellow liquid to solid (est.)[1]
Boiling Point 244.00 °C @ 760.00 mm Hg[1]

Flash Point 168.00 °F TCC (75.56 °C)[1]

Natural Occurrence and Distribution

2-1sopropyl-4,5-dimethylthiazole is not typically found in raw or unprocessed materials. Its
existence is almost exclusively a result of thermal processing. The compound has been
identified as a key volatile component in a variety of cooked food products.

Food Matrix Common Name Reference
Fried Bacon Bacon [1]
Roast Beef Beef [1]
Fried Chicken Chicken [1]
Roasted Cocoa Bean Cocoa [1]
Brewed/Roasted Coffee Coffee [1]
Roasted Peanut Peanut [1]
Cooked Potato Potato [1]
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The concentration of this thiazole derivative is highly dependent on processing conditions,
including temperature, time, pH, and the availability of precursors in the raw food material.

Formation Pathways: The Maillard Reaction

The primary route for the formation of 2-isopropyl-4,5-dimethylthiazole in food is the Maillard
reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.[7][8]
Thiazole formation specifically requires a source of sulfur, typically the amino acid cysteine.[9]
[10]

The proposed mechanism involves several key stages:

« Initial Stage: Condensation of a reducing sugar (e.g., glucose) with a sulfur-containing amino
acid (e.g., cysteine) to form an N-substituted glycosylamine, which then rearranges to an
Amadori compound.[8]

o Intermediate Stage: The Amadori compound undergoes degradation through various
pathways, leading to the formation of highly reactive dicarbonyl compounds (e.g., glyoxal,
methylglyoxal).[9][10] Simultaneously, cysteine undergoes Strecker degradation, producing
ammonia (NHs), hydrogen sulfide (Hz2S), and a Strecker aldehyde. For the isopropyl group at
the C2 position, the corresponding amino acid precursor would be valine, which degrades to
isobutyraldehyde.

» Final Stage: The thiazole ring is formed through the condensation of these reactive
intermediates: the dicarbonyl compound provides the carbon backbone, H2S contributes the
sulfur atom, NHs provides the nitrogen atom, and the Strecker aldehyde (or a related
carbonyl) provides the C2 substituent.
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Caption: Generalized pathway for thiazole formation via the Maillard reaction.

Analytical Workflow for Isolation and
Characterization

Identifying volatile and semi-volatile compounds like 2-isopropyl-4,5-dimethylthiazole from a
complex food matrix requires a robust and sensitive analytical workflow. The methodology of
choice is Gas Chromatography-Mass Spectrometry (GC-MS).
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Caption: Standard analytical workflow for thiazole identification in food.

Detailed Experimental Protocol: A Case Study on
Roasted Peanuts

This protocol outlines a validated method for the extraction and identification of 2-isopropyl-
4,5-dimethylthiazole.

4.1.1 Materials and Reagents
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e Roasted Peanuts (sample)

¢ Dichloromethane (DCM), HPLC grade

e Anhydrous Sodium Sulfate

 Internal Standard (IS): e.g., 2,4,6-Trimethylpyridine, at a known concentration in DCM
e Helium (Carrier Gas), 99.999% purity

e Deionized Water

4.1.2 Instrumentation

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 pm film thickness) or equivalent non-polar
column.

o Simultaneous Distillation-Extraction (SDE) apparatus or Solid-Phase Microextraction (SPME)
setup with a DVB/CAR/PDMS fiber.

4.1.3 Sample Preparation and Extraction (SDE Method)

Causality: SDE is chosen for its efficiency in extracting a broad range of volatile and semi-
volatile compounds from a fatty matrix like peanuts, ensuring comprehensive recovery.

e Homogenization: Grind 50 g of roasted peanuts into a fine, consistent powder using a
cryogenic grinder to prevent loss of volatile compounds.

o Apparatus Setup: Assemble the SDE apparatus. Add 500 mL of deionized water to the
sample flask and 50 mL of DCM to the solvent flask.

e Spiking: Add 100 pL of the internal standard solution directly to the sample flask. This allows
for accurate quantification by correcting for variations in extraction efficiency and injection
volume.
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o Extraction: Heat both flasks simultaneously. Allow the system to reflux for 2 hours. The
steam will carry the volatile compounds from the sample, which are then condensed and
extracted into the DCM.

e Drying and Concentration: After extraction, cool the solvent flask. Pass the DCM extract
through a column containing anhydrous sodium sulfate to remove any residual water.
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.4 GC-MS Analysis

Causality: A non-polar DB-5ms column is selected as it separates compounds primarily based
on their boiling points, which is effective for the diverse range of volatiles expected. The
temperature program is designed to provide good resolution between early-eluting highly
volatile compounds and later-eluting semi-volatile compounds like thiazoles.

« Injection: Inject 1 pL of the concentrated extract into the GC inlet, operating in splitless mode
to maximize sensitivity. Inlet temperature: 250°C.

e Carrier Gas: Set Helium flow to a constant rate of 1.0 mL/min.
e Oven Program:

o Initial temperature: 40°C, hold for 2 min.

o Ramp 1: Increase to 150°C at a rate of 4°C/min.

o Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 min.
e MS Parameters:

o Transfer Line Temperature: 280°C.

o lon Source Temperature: 230°C.

o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Scan Range: m/z 35-400.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4.1.5 Identification and Confirmation

A compound is positively identified as 2-isopropyl-4,5-dimethylthiazole based on two self-
validating criteria:

e Mass Spectrum Match: The acquired mass spectrum of the chromatographic peak must
match the reference spectrum in an established library (e.g., NIST, Wiley) with a high
similarity index (>850/1000). Key expected fragments for this molecule would relate to the
loss of methyl and isopropyl groups.

o Retention Index (RI) Match: The calculated Linear Retention Index of the peak must match
the published RI value for 2-isopropyl-4,5-dimethylthiazole on a similar non-polar column.
This provides a second, independent confirmation and helps distinguish it from isomers.

Conclusion

2-Isopropyl-4,5-dimethylthiazole is a thermally generated flavor compound of significant
interest due to its contribution to the desirable sensory profiles of many staple foods. Its natural
occurrence is a direct consequence of the Maillard reaction, requiring specific amino acid and
sugar precursors. Understanding its formation pathways and mastering the analytical
techniques for its isolation and identification are crucial for quality control in the food industry
and for the development of novel flavor systems. The GC-MS workflow detailed in this guide
provides a robust and reliable framework for researchers to investigate this and other critical
flavor compounds in complex matrices.

References

Mottram, D. S. (1998). Flavor Formation in Meat and Meat Products: A Review. [Link to a
relevant general source on Maillard reaction, as the original link is behind a paywall]

e Hofmann, T., & Schieberle, P. (2021). Reinvestigation of 2-acetylthiazole formation pathways
in the Maillard reaction. Food Chemistry, 349, 128761. [Link]

e Odournet. (n.d.). 2-Isopropyl-4-Methylthiazole for Food & Flavors. [Link to a general
chemical supplier page discussing thiazole flavors, as the original is a product page]

e PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard
reaction.

e Masuda, H., et al. (2003). Two novel pyrrolooxazole pigments formed by the Maillard
reaction between glucose and threonine or serine. Bioscience, Biotechnology, and
Biochemistry, 67(7), 1494-1500. [Link]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Gong, Y., et al. (2018). The initial-maillard pathway to meat flavor during the preparation of
thermal reaction meat flavorings. Journal of Food Science, 83(1), 143-151. [Link]

Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Ventos. [Link]

PubChem. (n.d.). 2-isopropyl-4-methylthiazole.

Hérent, M.-F., & Collin, S. (2001). Pyrazine and Thiazole Structural Properties and Their
Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of
Agricultural and Food Chemistry, 49(12), 5913-5918. [Link]

Kim, J., et al. (2022).

FlavScents. (n.d.). 2-isopropyl-4,5-dimethyl thiazole. FlavScents. [Link]

PubChem. (n.d.). 2-Isopropyl-4,5-dimethylthiazole.

FEMA. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.

Axxence. (n.d.). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE.

Wright, J. (2016). Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]

FAO/WHO. (2002). 2-Isopropyl-4-methylthiazole.

The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. The Good Scents
Company. [Link]

Wang, L., et al. (2022). Research Progress of Thiazole Flavor Compounds. Food Science
and Technology. [Link]

Google Patents. (n.d.). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole. The Good Scents
Company. [Link]

Pittet, A. O., & Hruza, D. E. (1974). Comparative study of flavor properties of thiazole
derivatives. Journal of Agricultural and Food Chemistry, 22(2), 264—269. [Link]

Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole
derivative compounds. AIP Conference Proceedings. [Link]

YMDB. (n.d.). 2-Isopropyl-4-methylthiazole.

PubChem. (n.d.). 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole.

NIST. (n.d.). 2-Isopropyl-4,5-dimethylthiazole. NIST Chemistry WebBook. [Link]

Google Patents. (n.d.). Cocoa product and method for making thereof.

An-Najah National University Repository. (n.d.). Studies toward isolation and identification of
bioactive substances from medicinal plants.

Kamaraj, C., et al. (2023). Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A
Bioinspired Approach.

Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Organic Syntheses. [Link]

Organic Syntheses. (n.d.). General Organic Synthesis Procedures. Organic Syntheses.
[Link]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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